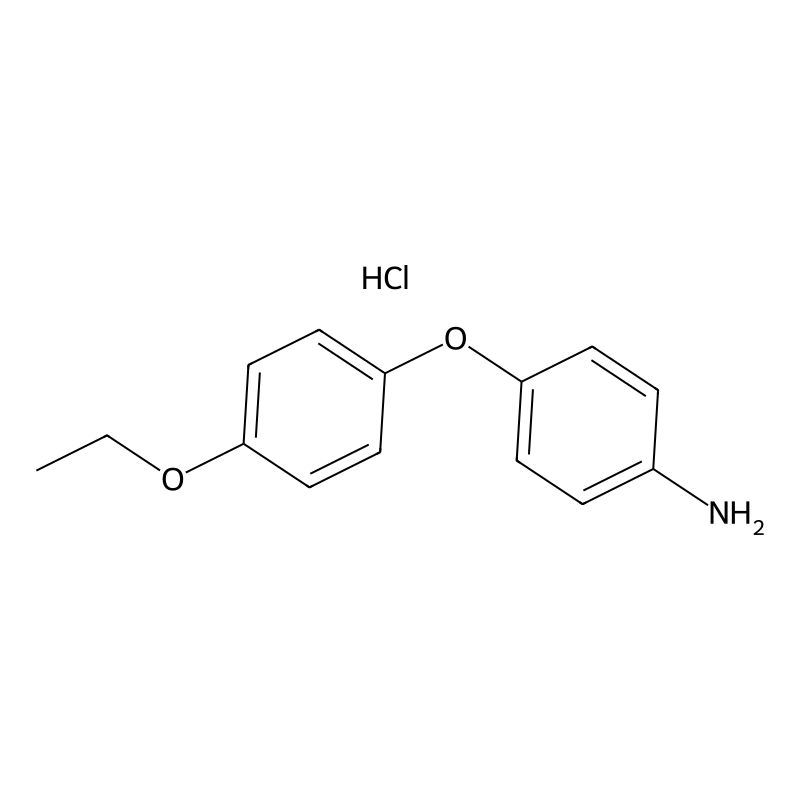

4-(4-Ethoxyphenoxy)aniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(4-Ethoxyphenoxy)aniline hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 265.74 g/mol. This compound features an ethoxy group attached to a phenoxy moiety, linked to an aniline structure, which contributes to its unique properties and potential applications in various fields such as organic synthesis and medicinal chemistry . The compound is characterized by its crystalline form, typically appearing as a white to off-white powder.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

- Reduction: Reduction reactions may occur with reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

- Substitution Reactions: Nucleophilic substitution can occur, where the ethoxy or phenoxy groups are replaced by other substituents, allowing for the modification of the compound's structure and properties .

The biological activity of 4-(4-Ethoxyphenoxy)aniline hydrochloride has been explored in various studies. It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for therapeutic applications. Its interaction with biological targets may lead to significant biochemical effects, although detailed mechanisms of action require further investigation .

The synthesis of 4-(4-Ethoxyphenoxy)aniline hydrochloride typically involves several steps:

- Starting Materials: The reaction begins with 4-ethoxyphenol and 4-chloroaniline.

- Reaction Conditions: These reactants are combined in the presence of a base (such as sodium hydroxide) and a suitable solvent (like dimethylformamide).

- Purification: After the reaction is complete, the product is purified, often through recrystallization or chromatography.

- Formation of Hydrochloride Salt: Finally, the free base form of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid .

4-(4-Ethoxyphenoxy)aniline hydrochloride has diverse applications across several fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Research: The compound is investigated for potential therapeutic uses, particularly in drug development targeting specific biological pathways.

- Industrial Uses: It may be utilized in the production of dyes, pigments, and other chemical intermediates .

Interaction studies involving 4-(4-Ethoxyphenoxy)aniline hydrochloride focus on its binding affinity and inhibitory effects on various enzymes and receptors. These studies are crucial for understanding its potential therapeutic roles and mechanisms of action. Preliminary results indicate that this compound may interact with specific protein targets, influencing biochemical pathways relevant to disease processes .

Several compounds share structural similarities with 4-(4-Ethoxyphenoxy)aniline hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(4-Methoxyphenoxy)aniline hydrochloride | Methoxy group instead of ethoxy | Potentially different biological activity |

| 4-(2-Ethoxyphenoxy)aniline | Ethoxy group positioned differently | Variation in steric hindrance |

| 4-(4-Methylphenoxy)aniline | Methyl group instead of ethoxy | Different electronic properties |

| 4-(4-Ethylphenoxy)aniline | Ethyl group instead of ethoxy | Altered solubility characteristics |

These comparisons highlight the unique properties of 4-(4-Ethoxyphenoxy)aniline hydrochloride, particularly in its biological activity and industrial applications. Each compound's structural variations influence their reactivity and interactions with biological systems, making them valuable for specific research purposes .